molecular formula C11H13N3 B7772356 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 1539-51-1

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B7772356
CAS No.: 1539-51-1
M. Wt: 187.24 g/mol
InChI Key: AMLKEWGNDHITHK-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a dihydropyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with acetone and ammonia in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells .

Properties

IUPAC Name

2,4,4,6-tetramethyl-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-9(5-12)11(3,4)10(6-13)8(2)14-7/h14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKEWGNDHITHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314013
Record name MLS003115492
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-51-1
Record name MLS003115492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115492
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 3
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 4
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 5
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 6
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile

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